molecular formula C8H10ClF2N B2692269 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl CAS No. 90389-29-0

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Cat. No.: B2692269
CAS No.: 90389-29-0
M. Wt: 193.62
InChI Key: XYTGSLQOMQVCEO-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is a hydrochloride salt featuring a 3,5-difluorophenyl group attached to a methylamine backbone. This compound is structurally characterized by its aromatic fluorine substitution at the 3 and 5 positions and a secondary amine group methylated at the nitrogen.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTGSLQOMQVCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used.

Scientific Research Applications

Treatment of Gastrointestinal Disorders

One of the most significant applications of 1-(3,5-difluorophenyl)-N-methylmethanamine hydrochloride is its use in treating gastrointestinal disorders. The compound has demonstrated proton pump inhibitory activity , which is crucial for reducing gastric acid secretion. This property makes it a candidate for managing conditions such as:

  • Gastritis
  • Gastroesophageal reflux disease (GERD)
  • Peptic ulcers

Research indicates that this compound can effectively inhibit gastric damage and enhance defensive factors in the gastrointestinal tract, making it beneficial for patients suffering from these conditions .

Eradication of Helicobacter pylori

Another critical application of this compound is its efficacy against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases, including ulcers and chronic gastritis. Studies have shown that 1-(3,5-difluorophenyl)-N-methylmethanamine hydrochloride exhibits significant antibacterial activity against H. pylori, suggesting its potential as a therapeutic agent in eradicating this pathogen from the gastrointestinal system .

Chemical Properties and Stability

The hydrochloride form of 1-(3,5-difluorophenyl)-N-methylmethanamine is characterized by high solubility in water and excellent stability under various conditions. These properties are essential for pharmaceutical formulations as they influence the drug's bioavailability and shelf life. Novel crystalline forms of this compound have been developed to enhance these characteristics further, ensuring effective delivery and stability during storage .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of 1-(3,5-difluorophenyl)-N-methylmethanamine hydrochloride:

  • A study highlighted its role in reducing gastric acid secretion and promoting mucosal healing in animal models of gastritis .
  • Another research effort focused on the compound's mechanism of action against H. pylori, demonstrating its ability to disrupt bacterial cell wall synthesis, leading to effective eradication .

Data Table: Summary of Applications

ApplicationDescriptionEvidence Source
Gastrointestinal DisordersProton pump inhibitory activity; treatment for gastritis and ulcers
Helicobacter pylori EradicationAntibacterial effects against H. pylori
Chemical StabilityHigh solubility and stability; novel crystalline forms developed

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl with structurally related difluorophenylamine derivatives:

Compound Name Fluorine Positions Amine Substituent Molecular Weight (g/mol) Key Features
This compound 3,5 N-methylmethanamine 193.5 High symmetry; enhanced lipophilicity
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 3,5 Ethylamine 221.6 Longer alkyl chain; lower solubility
1-(2,4-Difluorophenyl)cyclopropylamine HCl 2,4 Cyclopropylamine 218.6 Rigid structure; metabolic stability
2,2-Difluoro-2-phenylethanamine HCl 2,2 (on ethane) Ethaneamine 203.6 Aliphatic fluorine; high reactivity
3,5-Difluorophenylhydrazine HCl 3,5 Hydrazine 192.6 Hydrazine moiety; distinct reactivity
Key Observations:
  • Amine Substituent : The N-methyl group in the target compound enhances lipophilicity compared to ethyl or cyclopropyl groups, which may influence blood-brain barrier penetration .
  • Molecular Weight : Lower molecular weight (193.5 g/mol) may favor better bioavailability relative to bulkier analogs like cyclopropylamine derivatives .

Stability and Reactivity

  • The N-methyl group in the target compound reduces susceptibility to oxidative deamination compared to primary amines like 2,2-difluoro-2-phenylethanamine HCl .
  • Cyclopropylamine derivatives exhibit enhanced metabolic stability due to their rigid structure, whereas the target compound’s flexibility may facilitate faster clearance .

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}F2_{2}N.HCl
  • Molecular Weight : 221.66 g/mol
  • IUPAC Name : 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride

The structure features a difluorophenyl group attached to a methylmethanamine moiety, which may influence its interaction with biological targets.

While no specific mechanisms have been established for this compound, similar compounds often exhibit activities through:

  • Receptor Binding : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar amines have shown antibacterial properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit antimicrobial properties. For instance:

  • A study on related methanamine derivatives demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

In vitro studies on related compounds have shown antiproliferative effects against cancer cell lines:

  • Compounds targeting the RAS-RAF-MEK-MAPK signaling pathway have been evaluated for their capacity to inhibit tumor growth in preclinical models . Although specific studies on 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl are lacking, the potential for similar activity exists.

Data Table: Summary of Biological Activities

Activity Type Related Compounds Findings
AntimicrobialMethanamine derivativesSignificant activity against S. aureus, E. coli
AntiproliferativeRAS pathway inhibitorsInhibition of tumor growth in preclinical models
Neurotransmitter ActivityVarious aminesPotential interaction with serotonin/dopamine receptors

Safety and Toxicity

There is currently insufficient data regarding the safety profile and toxicity of this compound. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage ranges for therapeutic applications.

Q & A

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Answer: Density Functional Theory (DFT) calculates electrostatic potential maps to identify hydrogen-bonding sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like serotonin transporters, with validation via SPR or ITC .

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